N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of ethoxy, nitro, and trimethoxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-ethoxy-2-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-ethoxy-2-aminophenyl)-3,4,5-trimethoxybenzamide.
Substitution: Formation of derivatives with substituted nucleophiles.
Oxidation: Formation of oxidized derivatives, potentially with hydroxyl groups replacing methoxy groups.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxy groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
- N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-5-27-12-6-7-13(14(10-12)20(22)23)19-18(21)11-8-15(24-2)17(26-4)16(9-11)25-3/h6-10H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUQSJIDJRADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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